5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol
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Overview
Description
5-Bromo-2-isopropyl-2,3-dihydrobenzofuran-3-ol is a chemical compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropyl-2,3-dihydrobenzofuran-3-ol typically involves the bromination of 2-isopropyl-2,3-dihydrobenzofuran-3-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropyl-2,3-dihydrobenzofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent benzofuran compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced benzofurans, and substituted benzofurans with various functional groups .
Scientific Research Applications
5-Bromo-2-isopropyl-2,3-dihydrobenzofuran-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropyl-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: A similar compound with a bromine atom at the 5-position but lacking the isopropyl group.
2-Isopropyl-2,3-dihydrobenzofuran-3-ol: A compound with an isopropyl group but without the bromine atom.
Uniqueness
5-Bromo-2-isopropyl-2,3-dihydrobenzofuran-3-ol is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
18968-38-2 |
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Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
5-bromo-2-propan-2-yl-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C11H13BrO2/c1-6(2)11-10(13)8-5-7(12)3-4-9(8)14-11/h3-6,10-11,13H,1-2H3 |
InChI Key |
XNZXIRFETYHKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C2=C(O1)C=CC(=C2)Br)O |
Origin of Product |
United States |
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